5-(4-Methoxyphenyl)isoxazole-4-carboxylic acid
Description
5-(4-Methoxyphenyl)isoxazole-4-carboxylic acid (IUPAC name: 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid) is a heterocyclic compound featuring an isoxazole core substituted with a 4-methoxyphenyl group at position 3 and a carboxylic acid group at position 3.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)10-9(11(13)14)6-12-16-10/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEZVZPKULUSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407376 | |
| Record name | 5-(4-methoxyphenyl)isoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618383-50-9 | |
| Record name | 5-(4-Methoxyphenyl)-4-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618383-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-methoxyphenyl)isoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Hydroxylamine-Mediated Cyclization
The most widely reported method involves the cyclization of 3-(4-methoxyphenyl)-3-oxopropionate with hydroxylamine hydrochloride under alkaline conditions. This one-pot reaction proceeds via the formation of a nitrile oxide intermediate, which undergoes intramolecular cyclization to yield the isoxazole core.
Reaction Conditions :
- Starting material : 3-(4-Methoxyphenyl)-3-oxopropionate (1.0 equiv)
- Reagents : Hydroxylamine hydrochloride (1.2 equiv), sodium carbonate (2.0 equiv)
- Solvent : Water or ethanol
- Temperature : 0–50°C
- Time : 4–6 hours
The crude product is acidified with hydrochloric acid to precipitate 5-(4-methoxyphenyl)isoxazole-4-carboxylic acid in 70–85% yield. Nuclear magnetic resonance (NMR) data for intermediates confirm regioselectivity:
DMF Dimethylacetal-Assisted Cyclization
A patent by CN103539753A describes enhanced regiocontrol using DMF dimethylacetal to form a dimethylaminomethylene intermediate, which undergoes lactone hydrolysis and acidification.
Optimized Protocol :
- Step 1 : React 3-(4-methoxyphenyl)-3-oxopropionate with hydroxylamine hydrochloride in water (50°C, 2 hours).
- Step 2 : Treat the intermediate with DMF dimethylacetal (3.0 equiv) in toluene (80°C, 4 hours).
- Step 3 : Hydrolyze with sodium hydroxide (2.0 equiv) in water (60°C, 1 hour), followed by HCl acidification.
This method achieves 88–92% yield with >99% regioselectivity, confirmed by high-performance liquid chromatography (HPLC).
Fe(II)-Catalyzed Isoxazole-Azirine-Oxazole Isomerization
Mechanistic Insights
Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles offers a novel route to isoxazole-4-carboxylic acids. The reaction proceeds via azirine intermediates, as demonstrated by DFT calculations:
- Step 1 : Fe(II) coordinates to the isoxazole oxygen, facilitating ring opening to form a nitrile ylide.
- Step 2 : Reorganization into a transient 2-acyl-2H-azirine intermediate.
- Step 3 : Acid-catalyzed hydrolysis yields the carboxylic acid.
Reaction Conditions :
- Catalyst : Fe(ClO₄)₂ (5 mol%)
- Solvent : Dioxane
- Temperature : 105°C
- Time : 12 hours
Yields range from 65% to 78%, with electron-donating groups (e.g., methoxy) enhancing reaction rates.
Comparative Analysis of Isomerization Routes
The table below contrasts Fe(II)-catalyzed methods with thermal isomerization:
| Parameter | Fe(II)-Catalyzed | Thermal (170°C) |
|---|---|---|
| Yield | 65–78% | 45–60% |
| Regioselectivity | >95% | 70–85% |
| Reaction Time | 12 hours | 24 hours |
| Byproducts | Minimal | Oxazole derivatives |
Fe(II) catalysis reduces energy input and improves selectivity, making it preferable for scalable synthesis.
Ultrasound-Assisted Synthesis
Green Chemistry Approach
A solvent-free, ultrasound-assisted method achieves 89% yield in 30 minutes by accelerating the cyclization of 3-(4-methoxyphenyl)-2-propynoic acid with hydroxylamine.
Key Advantages :
- No catalyst required
- Reduced reaction time (30 minutes vs. 6 hours)
- Energy efficiency (room temperature)
Limitations :
- Requires specialized ultrasonic equipment
- Limited scalability for industrial production
Comparative Evaluation of Synthetic Routes
The table below summarizes critical metrics for each method:
| Method | Yield | Regioselectivity | Cost | Scalability |
|---|---|---|---|---|
| Hydroxylamine cyclization | 70–85% | 90–95% | Low | High |
| Fe(II)-catalyzed | 65–78% | >95% | Moderate | Moderate |
| Ultrasound-assisted | 89% | 85–90% | High | Low |
Traditional cyclization remains the most cost-effective and scalable, while Fe(II)-catalyzed methods offer superior selectivity for research applications.
Scientific Research Applications
5-(4-Methoxyphenyl)isoxazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Halogen-Substituted Derivatives
- 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid (MW: 282.09 g/mol): The bromine atom increases molecular weight and lipophilicity compared to the methoxy-substituted analog (MW: 233.22 g/mol). This electron-withdrawing group may reduce solubility in polar solvents but enhance membrane permeability .
Methoxy-Substituted Derivatives
- 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid (MW: 295.29 g/mol): The phenoxy group introduces steric bulk, which may hinder crystallinity compared to the smaller methoxy group. This compound’s ethyl ester derivative (Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxylate) highlights how esterification improves synthetic yields (up to 82% in initial steps) .
Simpler Isoxazole Carboxylic Acids
- 5-Methylisoxazole-4-carboxylic acid (MW: 129.10 g/mol): Lacking aromatic substituents, this compound exhibits distinct hydrogen bonding patterns (linear chains via O—H···N interactions) and serves as a key intermediate for leflunomide, an antirheumatic drug .
Structural and Crystallographic Differences
Biological Activity
5-(4-Methoxyphenyl)isoxazole-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an isoxazole ring, which is known for conferring various biological properties. The methoxyphenyl group enhances its interaction with biological targets, making it a valuable compound in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound has been investigated for its potential anti-inflammatory and antimicrobial properties, among others .
Biological Activities
1. Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are critical mediators in inflammatory responses. In particular, studies have demonstrated its ability to suppress lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures .
2. Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity. Preliminary investigations suggest that it possesses bactericidal properties, making it a candidate for further exploration in the development of antimicrobial agents .
3. Anticancer Potential
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. The compound has shown cytotoxic effects against various cancer cell lines, indicating that it may induce apoptosis in cancer cells through mechanisms similar to those observed with established chemotherapeutic agents like doxorubicin .
Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits TNF-α production in LPS-stimulated cells | |
| Antimicrobial | Exhibits bactericidal activity | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Anti-inflammatory Mechanism
In a study evaluating the anti-inflammatory effects of this compound, researchers found that the compound significantly reduced the levels of pro-inflammatory cytokines in a murine model of inflammation. The findings suggest that this compound could be developed as a therapeutic agent for inflammatory diseases .
Case Study: Anticancer Activity
A recent investigation assessed the cytotoxic effects of various isoxazole derivatives on human cancer cell lines, including MCF-7 (breast cancer) and Hep3B (liver cancer). The study revealed that this compound demonstrated potent anticancer activity by inducing apoptosis and delaying cell cycle progression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
